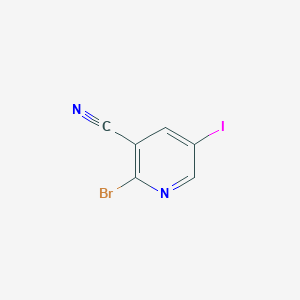

2-Bromo-5-iodonicotinonitrile

Description

Overview of Nicotinonitrile Scaffolds as Versatile Precursors

Nicotinonitrile, which features a pyridine (B92270) ring substituted with a cyano group, is a foundational scaffold in the field of synthetic organic chemistry. The specific placement of the nitrogen atom within the pyridine ring, combined with the electron-withdrawing properties of the nitrile group, results in a unique electronic character. This makes nicotinonitrile derivatives exceptionally versatile as precursors for a multitude of more complex molecules. The cyano group is readily convertible into various other functional groups, including amines, amides, carboxylic acids, and tetrazoles, opening a pathway to a diverse array of chemical structures. smolecule.com Additionally, the pyridine ring can be modified through a range of reactions, such as substitutions, to introduce further functionalities. This inherent reactivity and adaptability have solidified the role of nicotinonitrile scaffolds as essential building blocks in the creation of pharmaceuticals, agrochemicals, and advanced functional materials. ontosight.ai

Significance of Halogenated Pyridine Derivatives in Modern Synthetic Strategies

The introduction of halogen atoms to the pyridine ring significantly enhances its synthetic potential, representing a key element of modern synthetic methodologies. Halogens like bromine and iodine act as versatile handles for numerous transition metal-catalyzed cross-coupling reactions. These reactions, often facilitated by palladium catalysts, have transformed the construction of carbon-carbon and carbon-heteroatom bonds. The differing reactivity of various halogens (I > Br > Cl) enables selective and sequential reactions on polyhalogenated pyridines. This allows for the precise and controlled assembly of intricate molecular designs. Such strategic functionalization is critical in the creation of new drug candidates, as the pyridine structure is a frequent motif in many biologically active compounds. The capacity to introduce a wide range of substituents at specific locations on the pyridine ring via halogen intermediates is a powerful technique for adjusting the physicochemical and pharmacological characteristics of target molecules.

Research Context and Prospective Applications of 2-Bromo-5-iodonicotinonitrile

Among the various halogenated pyridine derivatives, this compound stands out as a particularly useful building block. This trifunctional scaffold contains three distinct reactive sites: a cyano group, and two different halogen atoms at the 2 and 5 positions of the nicotinonitrile core. The notable difference in reactivity between the iodine and bromine atoms—with the carbon-iodine bond being more prone to oxidative addition to a palladium(0) catalyst—facilitates highly selective and regiocontrolled cross-coupling reactions. This characteristic allows for the sequential attachment of different substituents at the 5- and 2-positions, offering a direct route to highly functionalized and asymmetrically substituted pyridine derivatives.

The potential uses of this compound are linked to its function as a precursor for a range of complex molecules with possible biological activity. It has proven valuable in the synthesis of novel heterocyclic compounds, which are of great interest in medicinal chemistry for developing new therapeutic agents. The strategic positioning of the bromo and iodo substituents, along with the reactivity of the nitrile group, provides a robust platform for building molecular libraries for drug discovery and for creating targeted probes for chemical biology research.

Properties

CAS No. |

1260810-88-5 |

|---|---|

Molecular Formula |

C6H2BrIN2 |

Molecular Weight |

308.90 g/mol |

IUPAC Name |

2-bromo-5-iodopyridine-3-carbonitrile |

InChI |

InChI=1S/C6H2BrIN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H |

InChI Key |

OBZIREBAIAQXDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Br)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 Iodonicotinonitrile and Structurally Analogous Compounds

Strategies for Regioselective Dihalogenation of Pyridine (B92270) Nitriles

Achieving a specific dihalogenation pattern such as the 2-bromo-5-iodo arrangement necessitates careful strategic planning due to the inherent electronic properties of the pyridine ring.

Direct halogenation of the pyridine ring through electrophilic aromatic substitution (EAS) is challenging. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, deactivates it towards electrophilic attack. researchgate.netnih.gov Consequently, these reactions often demand harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, and the scope can be limited. tandfonline.com Typically, EAS processes on pyridine favor substitution at the 3-position. researchgate.net

To overcome these limitations and achieve different regioselectivities, activation of the pyridine ring is a common strategy. One of the most effective methods is the conversion of the pyridine to its corresponding N-oxide. nih.gov This activation increases the electron density of the ring and directs electrophilic attack to the 2- and 4-positions. thieme.dethieme.de Subsequent deoxygenation restores the pyridine ring, providing a practical route to 2-halo-substituted pyridines that are otherwise difficult to access directly. thieme.de Another approach involves transforming pyridines into reactive intermediates like Zincke imines, which can undergo regioselective halogenation under mild conditions before ring-closing to re-form the aromatic pyridine structure. tandfonline.com

Indirect methods, which involve the sequential introduction of halogens onto a pre-functionalized pyridine nitrile, offer superior control over the final substitution pattern. This step-wise approach is crucial for synthesizing asymmetrically substituted compounds like 2-bromo-5-iodonicotinonitrile.

A key strategy for synthesizing dihalonicotinonitriles is the halogenation of a monohalogenated precursor. For instance, the synthesis of 2-chloro-5-iodonicotinonitrile (B1423635) has been successfully achieved through the indirect iodination of 2-chloronicotinonitrile. chem-soc.siacs.org This transformation serves as a blueprint for analogous syntheses. Similarly, this compound could be prepared by the iodination of 2-bromonicotinonitrile. The choice of iodinating agent is critical for achieving high yield and selectivity. Reagents such as N-iodosuccinimide (NIS) are commonly employed for the iodination of electron-rich and neutral aromatic and heteroaromatic compounds. acsgcipr.org

The following table summarizes a representative reaction for the synthesis of a key dihalonicotinonitrile precursor.

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| 2-Chloronicotinonitrile | Indirect Iodination | 2-Chloro-5-iodonicotinonitrile | Not Specified | chem-soc.siacs.org |

| 5-Bromo-2-chloronicotinonitrile | Suzuki Coupling with 3,4-dimethoxyphenylboronic acid | 2-Chloro-5-(3,4-dimethoxyphenyl)nicotinonitrile | Not Specified | acsgcipr.org |

This interactive table provides examples of reactions involving dihalonicotinonitrile precursors.

Indirect Halogenation Approaches Utilizing Precursor Molecules

Functional Group Interconversion and Derivatization Routes on Pyridine Nitrile Systems

Once the dihalogenated pyridine nitrile scaffold is in place, further molecular complexity can be introduced through reactions involving the cyano group or by leveraging the differential reactivity of the carbon-halogen bonds.

The cyano group (nitrile) on the pyridine ring is a versatile functional handle that can be converted into various other groups. sinica.edu.tw It can participate in cycloaddition reactions or be transformed through hydrolysis or reduction. For example, nicotinonitrile derivatives can be elaborated into more complex heterocyclic systems. nih.govchem-soc.si The cyano group can react with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which can then be used as a building block for synthesizing thiazolotriazole and imidazolotriazole derivatives. tandfonline.com In other sequences, the nitrile participates in nucleophilic addition with hydrazine, leading to the construction of an adjacent pyrazole (B372694) ring system. acsgcipr.org The nitrile group can also serve as a dienophile or enophile in pericyclic cascade reactions to construct polycyclic pyridine structures. nih.gov

The table below illustrates a functional group interconversion starting from a nicotinonitrile derivative.

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| (3-Cyano-6-thien-2-yl-4-p-tolyl-pyridin-2-yloxy)-acetic acid ethyl ester | Hydrazine hydrate, Dioxane, reflux | (3-Cyano-6-thien-2-yl-4-p-tolyl-pyridin-2-yloxy)-acetic acid hydrazide | 75% | tandfonline.com |

This interactive table showcases a derivatization reaction of the cyano group on a pyridine system.

The presence of two different halogen atoms, bromide and iodide, on the same pyridine ring offers a powerful platform for selective, stepwise functionalization. This "orthogonal" reactivity stems from the differing bond strengths and reactivities of the C-I and C-Br bonds in transition-metal-catalyzed cross-coupling reactions. nih.gov

In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the order of reactivity for carbon-halogen bond activation is generally C–I > C–Br > C–Cl. rsc.orgnih.gov This predictable trend allows for the selective reaction at the more labile C-I bond while leaving the C-Br bond intact for a subsequent, different coupling reaction. thieme.dethieme.de This chemo- and regioselective approach is invaluable for the controlled synthesis of highly substituted pyridines. For example, a 2-bromo-3-iodopyridine (B1280457) substrate undergoes Suzuki coupling preferentially at the C-3 position (the site of the iodine), and a 5-bromo-2-chloropyridine (B1630664) reacts at the C-5 position (the site of the bromine). rsc.orgnih.gov This strategy enables the programmed introduction of different substituents at specific locations on the pyridine ring, a cornerstone of modern medicinal and materials chemistry. nih.gov

| Substrate | Coupling Partner | Catalyst/Conditions | Major Product of Monocoupling | Reference |

| 2-Bromo-3-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Bromo-3-arylpyridine | rsc.orgnih.gov |

| 5-Bromo-2-chloropyridine | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Aryl-2-chloropyridine | rsc.orgnih.gov |

| 3-Chloro-5-bromo-6-phenylpyridazine | Arylboronic acid | Pd(PPh₃)₂Cl₂ / K₃PO₄ | 3-Chloro-5-aryl-6-phenylpyridazine | rsc.org |

| 2,4-Dibromopyridine | Alkenyl(aryl)boronic acid | Pd(PPh₃)₄ / TlOH | 4-Bromo-2-alkenyl(aryl)pyridine | researchgate.net |

This interactive table demonstrates the principles of regioselective Suzuki cross-coupling on various dihalopyridine and related heterocyclic systems.

Multi-component Reaction Pathways for Nicotinonitrile Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the initial components. researchgate.netfrontiersin.org These reactions are advantageous for their high atom economy, step economy, and the ability to rapidly generate molecular diversity, making them a cornerstone of modern organic and medicinal chemistry. researchgate.netmdpi.com

One of the foundational approaches to synthesizing the nicotinonitrile core is through the Thorpe-Ziegler reaction, which involves the base-catalyzed self-condensation of nitriles to form enamines. ambeed.comwikipedia.org This intramolecular condensation of a dinitrile leads to a cyclic ketone after acidic hydrolysis, providing a pathway to various heterocyclic systems. wikipedia.org

More contemporary MCRs for nicotinonitrile synthesis often involve the condensation of a ketone or aldehyde, malononitrile (B47326), and an ammonium (B1175870) source. For instance, a one-pot, four-component reaction of acetophenones, aromatic aldehydes, malononitrile, and ammonium acetate (B1210297) can yield 2-aminocyanopyridine derivatives. ekb.eg Similarly, 4-substituted phenyl-6-(3,4-dimethoxyphenyl)-3-cyano-2(1H)-pyridinones have been synthesized via a one-pot multi-component reaction of 3,4-dimethoxy-acetophenone, various aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate. ekb.eg

The synthesis of polysubstituted 2-halonicotinonitriles has been achieved with high yields through enamine intermediates. researchgate.net This method involves reacting alkylidene malononitriles with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in the presence of acetic anhydride (B1165640), followed by a Pinner cyclization. researchgate.net This approach successfully overcomes the issue of dimerization of the starting alkylidene malononitrile, which previously led to low yields. researchgate.netacs.org

Recent research has also demonstrated the synthesis of novel nicotinonitrile analogues bearing imidazole (B134444) or triazole moieties through a one-pot, four-component reaction. researchgate.netresearchgate.net These reactions showcase the versatility of MCRs in creating highly functionalized and potentially biologically active molecules. researchgate.net

A variety of catalysts can be employed in these multi-component reactions, including basic catalysts, nanocatalysts, ionic liquids, and transition metal catalysts, highlighting the adaptability of these synthetic routes. researchgate.net The choice of catalyst and reaction conditions can be tailored to achieve high regioselectivity and yield. researchgate.netnumberanalytics.com

Table 1: Examples of Multi-component Reactions for Nicotinonitrile Synthesis

| Reactants | Product Type | Key Features |

|---|---|---|

| Acetophenones, Aromatic Aldehydes, Malononitrile, Ammonium Acetate | 2-Aminocyanopyridine derivatives | Four-component, one-pot synthesis. ekb.eg |

| 3,4-Dimethoxy-acetophenone, Aromatic Aldehydes, Ethyl Cyanoacetate, Ammonium Acetate | 4-Substituted phenyl-6-(3,4-dimethoxyphenyl)-3-cyano-2(1H)-pyridinones | One-pot multi-component reaction. ekb.eg |

| Alkylidene Malononitriles, DMF-DMA, Acetic Anhydride | Polysubstituted 2-halonicotinonitriles | High-yield synthesis via enamine intermediates. researchgate.net |

| Isocyanides, Pyrazines/Pyridines, Aldehydes, Boronic Acid Derivatives | Substituted Nicotinonitriles | Three-component reaction followed by Suzuki coupling. mdpi.com |

Advancements in Green Chemistry Methodologies for Halonicotinonitrile Preparation

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of halonicotinonitriles to create more sustainable and environmentally friendly methods.

A key aspect of green chemistry is the use of environmentally benign solvents, with water being an ideal choice due to its low cost, non-toxicity, and non-flammability. frontiersin.org To overcome the poor solubility of many organic reactants in water, surfactants can be used to create micelles, which act as nanoreactors and can enhance reaction rates and selectivity. frontiersin.org The synthesis of various heterocyclic compounds, including pyridines, has been successfully carried out in aqueous media. frontiersin.org

Another green approach is the use of alternative energy sources to drive reactions, such as microwave irradiation and ultrasound. frontiersin.org Microwave-assisted synthesis, for instance, can significantly reduce reaction times and improve yields in the Claisen-Schmidt condensation, a common method for preparing chalcones which are precursors to some nicotinonitriles. frontiersin.org Sonochemistry, or the use of ultrasound, provides high energy through the collapse of microbubbles, offering a more sustainable manufacturing approach. frontiersin.org

One-pot reactions, which are often multi-component reactions, are inherently green as they minimize the use of solvents for intermediate purification steps and reduce chemical waste. frontiersin.org The simplification of synthetic routes is a major advantage of this approach. frontiersin.org

Catalysis is a cornerstone of green chemistry, favoring catalytic reagents over stoichiometric ones. acs.org The development of highly selective and reusable catalysts is a major focus. For the synthesis of halonicotinonitriles, both heterogeneous and homogeneous catalytic methods are employed, including the use of nanocatalysts and organocatalysts. researchgate.net For example, a direct arylation of electron-deficient heterocycles with arylboronic acids has been developed using a catalytic amount of silver(I) nitrate (B79036) in the presence of a persulfate co-oxidant at room temperature. acs.org

Furthermore, the reduction of derivatives and protecting groups is a key principle of green chemistry. acs.org The use of enzymes in synthesis is a powerful tool to achieve this, as their high specificity can often eliminate the need for protecting groups, leading to cleaner and more efficient processes. acs.org While not yet widely reported specifically for this compound, the application of enzymatic processes in related syntheses points towards a promising future direction for the green production of this compound. acs.org

Table 2: Green Chemistry Approaches in Halonicotinonitrile Synthesis

| Green Chemistry Principle | Application in Halonicotinonitrile Synthesis | Benefits |

|---|---|---|

| Use of Safer Solvents | Reactions in aqueous micellar systems. frontiersin.org | Reduced toxicity, cost, and flammability. frontiersin.org |

| Energy Efficiency | Microwave and ultrasound-assisted synthesis. frontiersin.org | Reduced reaction times, increased yields. frontiersin.org |

| Waste Prevention | One-pot and multi-component reactions. frontiersin.org | Minimized solvent use and chemical waste. frontiersin.org |

| Catalysis | Use of selective and reusable catalysts (e.g., silver nitrate, organocatalysts). researchgate.netacs.orgacs.org | High atom economy, reduced waste. acs.org |

| Reduction of Derivatives | Use of enzymes to avoid protecting groups. acs.org | Cleaner processes, fewer synthetic steps. acs.org |

Structural Elucidation and Spectroscopic Characterization of 2 Bromo 5 Iodonicotinonitrile and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools in modern chemistry, allowing for the non-destructive investigation of molecular structures. By probing the interaction of molecules with electromagnetic radiation, these methods provide a wealth of information regarding the connectivity of atoms, the electronic environment of nuclei, and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of 2-bromo-5-iodonicotinonitrile, two distinct signals corresponding to the two aromatic protons on the pyridine (B92270) ring are expected. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromo, iodo, and cyano substituents. The proton at the C-4 position would likely appear as a doublet, split by the adjacent proton at the C-6 position. Similarly, the proton at the C-6 position would also present as a doublet. The expected chemical shift values would be in the downfield region, typical for aromatic protons. For a related compound, 2-bromo-5-iodopyridine, the protons appear at specific chemical shifts, and similar values would be anticipated for the nitrile derivative. sigmaaldrich.comchemicalbook.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum of this compound would display six distinct signals, one for each of the unique carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) would have a characteristic chemical shift. The carbons directly bonded to the electronegative bromine and iodine atoms (C-2 and C-5) would also show distinct resonances. The remaining three aromatic carbons would have chemical shifts influenced by their position relative to the various substituents. For comparison, in 2-bromo-5-methylpyridine, the carbon atoms of the pyridine ring exhibit a range of chemical shifts that provide a basis for predicting the spectrum of the target molecule. chemicalbook.com

| Predicted NMR Data for this compound | | :--- | :--- | | ¹H-NMR | | | Proton | Predicted Chemical Shift (ppm) | Splitting Pattern | | H-4 | Downfield region | Doublet | | H-6 | Downfield region | Doublet | | ¹³C-NMR | | | Carbon | Predicted Chemical Shift (ppm) | | C-2 | Distinct resonance due to Br | | C-3 (CN) | Characteristic nitrile carbon shift | | C-4 | Aromatic region | | C-5 | Distinct resonance due to I | | C-6 | Aromatic region | | CN | Characteristic nitrile carbon shift |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₂BrIN₂), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula. The presence of bromine and iodine isotopes (⁷⁹Br, ⁸¹Br, and ¹²⁷I) would result in a characteristic isotopic pattern in the mass spectrum, further corroborating the compound's identity.

| Predicted HRMS Data for this compound | | :--- | :--- | | Molecular Formula | C₆H₂BrIN₂ | | Isotopes | ⁷⁹Br, ⁸¹Br, ¹²⁷I | | Expected Observation | A precise mass measurement confirming the elemental composition and a distinct isotopic pattern corresponding to the presence of one bromine and one iodine atom. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, strong band in the region of 2240-2210 cm⁻¹ would be indicative of the C≡N (nitrile) stretching vibration. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. The C-Br and C-I stretching vibrations would be found in the fingerprint region at lower wavenumbers. The analysis of FT-IR spectra of similar structures, such as substituted bromophenols and other bromo-nitro compounds, provides a reference for these expected vibrational modes. researchgate.netnist.govspectrabase.com

| Predicted FT-IR Data for this compound | | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | | C≡N Stretch | 2240 - 2210 | Strong, Sharp | | Aromatic C-H Stretch | > 3000 | Medium to Weak | | Aromatic C=C/C=N Stretch | 1600 - 1400 | Medium | | C-Br Stretch | Fingerprint Region | Medium to Strong | | C-I Stretch | Fingerprint Region | Medium to Strong |

Ultraviolet-Visible (UV-vis) Spectroscopy

Ultraviolet-Visible (UV-vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-vis spectrum of this compound, typically recorded in a suitable solvent, would exhibit absorption bands corresponding to π→π* and n→π* transitions within the aromatic system. The presence of the halogen and nitrile substituents would influence the position and intensity of these absorption maxima (λ_max).

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edubldpharm.com This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding. For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its molecular structure. The resulting data would include the crystal system, space group, and unit cell dimensions. The analysis of crystal structures of related bromo- and iodo-substituted heterocyclic compounds can provide insights into the expected packing and intermolecular forces. growingscience.comresearchgate.net

| Expected Single-Crystal X-ray Diffraction Data for this compound | | :--- | :--- | | Parameter | Information Provided | | Crystal System | The basic crystal habit (e.g., monoclinic, orthorhombic). | | Space Group | The symmetry elements present in the crystal lattice. | | Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | | Bond Lengths | The precise distances between bonded atoms (e.g., C-Br, C-I, C-C, C-N). | | Bond Angles | The angles between adjacent bonds. | | Intermolecular Interactions | Evidence of interactions like halogen bonding or π-π stacking. |

Advanced Applications of 2 Bromo 5 Iodonicotinonitrile in Molecular Design and Specialized Materials

Role of 2-Bromo-5-iodonicotinonitrile as a Versatile Building Block in Complex Chemical Synthesis

This compound is recognized as a versatile small molecule scaffold in organic synthesis. cymitquimica.com Its utility stems from the differential reactivity of its two halogen substituents, the bromine and iodine atoms. This structural feature is critical for programmed, site-selective modifications, particularly in palladium-catalyzed cross-coupling reactions. Chemists can exploit the greater reactivity of the carbon-iodine bond over the carbon-bromine bond to introduce a functional group at the 5-position of the pyridine (B92270) ring, while leaving the bromine at the 2-position available for a subsequent, different coupling reaction. researchgate.net

This step-wise functionalization is a powerful strategy for constructing complex, highly substituted heterocyclic systems that would be challenging to assemble otherwise. The compound serves as a foundational element for building a wide array of more intricate molecules. smolecule.com Its stability under various reaction conditions and the predictable selectivity of its reaction sites make it an essential tool for chemists aiming to design and create complex molecular architectures for specialized applications.

Precursors for Organic Electronic Materials Development

The field of organic electronics relies on the development of novel semiconductor materials for applications in lighting, displays, and solar cells. Dihalogenated aromatic compounds, including derivatives of nicotinonitrile, are crucial precursors for synthesizing these advanced materials. chemscene.com The ability to introduce different functional groups through cross-coupling reactions allows for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels, of the final organic molecules. ossila.com

Thermally Activated Delayed Fluorescence (TADF) represents a key technology for third-generation Organic Light-Emitting Diodes (OLEDs), as it allows for nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons. unica.it The design of TADF emitters often involves creating molecules with a small energy gap between their lowest singlet (S1) and triplet (T1) excited states. unica.it

Precursors like this compound are valuable in this context. Although direct synthesis examples are proprietary, analogous compounds such as 2-bromo-5-fluorobenzonitrile (B41413) are used to create TADF dyes. ossila.com In a typical synthetic approach, the halogen atoms on the precursor are substituted in sequential reactions, such as a nucleophilic aromatic substitution followed by a Buchwald-Hartwig amination, to link donor and acceptor moieties. ossila.com This modular synthesis enables the construction of complex TADF molecules. For instance, a TADF dye synthesized from 2-bromo-5-fluorobenzonitrile produced an OLED device with a maximum external quantum efficiency of 5%. ossila.com The development of new TADF materials is a rapidly advancing area of research, with a focus on creating stable and efficient emitters for next-generation displays and lighting. researchgate.netuni-bayreuth.dersc.org

Table 1: Application of Halogenated Nitriles in TADF Emitter Synthesis

| Precursor | Synthetic Reactions | Application | Reported Performance (Max EQE) |

| 2-Bromo-5-fluorobenzonitrile | Nucleophilic Aromatic Substitution, Buchwald-Hartwig Amination | TADF Emitter for OLEDs | 5% ossila.com |

Development of Agrochemicals and Crop Protection Agents

Halogenated heterocyclic compounds are fundamental building blocks in the agrochemical industry. They serve as intermediates in the synthesis of a wide range of active ingredients used in pesticides and fungicides, contributing to crop protection and food security. chemicalbook.combuyersguidechem.com

While direct synthesis of Azoxystrobin from this compound is not the most commonly cited pathway, the synthesis from the closely related analog, 2-chloro-5-iodonicotinonitrile (B1423635), highlights the utility of this chemical scaffold. researchgate.net Azoxystrobin is a broad-spectrum fungicide belonging to the strobilurin class. researchgate.net A key step in its synthesis involves a Suzuki cross-coupling reaction, a palladium-catalyzed process that creates a crucial carbon-carbon bond. researchgate.net In one documented synthesis, 2-chloro-5-iodonicotinonitrile is used as a precursor to form a pyrazole (B372694) intermediate, which is then elaborated to construct the final, complex Azoxystrobin molecule. researchgate.net This demonstrates how the specific arrangement of functional groups on the nicotinonitrile ring is leveraged to build the core structure of a commercially important agrochemical.

Table 2: Key Synthetic Steps from a Nicotinonitrile Precursor

| Starting Material Precursor | Key Intermediate | Key Reaction Type(s) | Final Product Class |

| 2-Chloro-5-iodonicotinonitrile | 3-Amino-5-iodopyrazolo[3,4-b]pyridine researchgate.netresearchgate.net | Cyclization, Palladium-promoted coupling researchgate.netresearchgate.net | Strobilurin Fungicide |

Contribution to Pharmaceutical and Bioactive Molecule Precursors

The search for new drugs is heavily reliant on the ability to generate diverse libraries of complex molecules for biological screening. Heterocyclic scaffolds are at the heart of medicinal chemistry, as they are present in a vast number of marketed drugs and natural products. researchgate.net

This compound serves as a precursor to more complex heterocyclic systems that are considered "privileged scaffolds" in drug discovery. One such system is the pyrazolo[3,4-b]pyridine core, which can be synthesized from precursors like 2-chloro-5-iodonicotinonitrile. researchgate.netresearchgate.net This scaffold allows for structural modifications at multiple positions, providing a template for creating large combinatorial libraries of new chemical entities (NCEs). researchgate.net By systematically altering the substituents on the core structure, medicinal chemists can explore structure-activity relationships (SAR) to optimize biological activity and develop new therapeutic agents. researchgate.net The versatility of the pyrazolo[3,4-b]pyridine scaffold, derived from nicotinonitrile precursors, makes it a valuable platform for discovering NCEs with potential applications against a wide range of diseases. researchgate.net

Design and Synthesis of Immunomodulatory Agents

The pyridine nucleus is a prevalent structural motif in a wide array of immunomodulatory drugs. The ability of the pyridine ring to engage in hydrogen bonding and other non-covalent interactions makes it an ideal scaffold for targeting biological macromolecules. The presence of halogen substituents on the pyridine ring, as in this compound, further enhances its utility by providing handles for synthetic diversification and modulating the electronic properties of the molecule.

Research into the synthesis of immunomodulators has highlighted the importance of halogenated pyridines as key intermediates. For instance, the development of Janus kinase (JAK) inhibitors, a class of drugs that modulate the immune response, often involves the use of functionalized pyridine derivatives. The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent and selective JAK3 inhibitors demonstrates the utility of substituted pyridines in this therapeutic area. jst.go.jp The synthetic strategies employed often rely on cross-coupling reactions, where the halogen atoms of precursors like this compound can be selectively replaced to build the desired molecular architecture.

A significant advancement in the functionalization of dihalopyridines is the copper-catalyzed C-N bond formation. In a study involving 2-bromo-5-iodopyridine, a compound structurally similar to this compound, selective amination was achieved at the more reactive C-I bond. rsc.org This methodology allows for the introduction of various nitrogen-containing functional groups, which are crucial for the biological activity of many immunomodulatory agents. rsc.org The reaction proceeds with excellent chemoselectivity and high yields, offering an efficient and economical route to valuable intermediates. rsc.org

Table 1: Copper-Catalyzed Amination of 2-Bromo-5-iodopyridine

| Amine/Amide Reactant | Product | Yield (%) |

| Aliphatic Amines | 5-Amino-2-bromopyridine derivatives | >90 |

| Heterocycles | 5-Heterocyclyl-2-bromopyridine derivatives | >85 |

| Amides | 5-Amido-2-bromopyridine derivatives | >80 |

This table is generated based on data from a study on the selective amination of 2-bromo-5-iodopyridine, a compound structurally related to this compound. rsc.org

The selective functionalization of the C-I bond in this compound would similarly yield 2-bromo-5-substituted-nicotinonitrile intermediates. These intermediates can then undergo further transformations at the C-Br position, allowing for the construction of complex, polysubstituted pyridine derivatives with potential immunomodulatory activity.

Precursors for Anticancer Agents (e.g., Lonafarnib)

Halogenated pyridines are also instrumental in the synthesis of potent anticancer agents. The farnesyltransferase inhibitor Lonafarnib, used in the treatment of certain cancers and progeria, is a prime example of a complex therapeutic agent whose synthesis relies on halogenated intermediates. portico.orgdrugfuture.com While a direct synthesis of Lonafarnib from this compound is not explicitly documented, the synthesis of key intermediates for Lonafarnib has been achieved using a closely related starting material, 5-bromo-2-iodopyridine. researchgate.net

In a notable synthetic approach, 5-bromopyridyl-2-magnesium chloride, a Grignard reagent, was efficiently synthesized for the first time via an iodo-magnesium exchange reaction with 5-bromo-2-iodopyridine. researchgate.net This reactive intermediate was then reacted with various electrophiles to produce a range of functionalized pyridine derivatives. researchgate.net This methodology was successfully applied to the synthesis of a key intermediate for the preparation of Lonafarnib, demonstrating the critical role of dihalogenated pyridines in accessing this important anticancer drug. researchgate.net

Table 2: Key Intermediates in the Synthesis of Lonafarnib

| Intermediate | Starting Material | Key Transformation |

| 5-Bromopyridyl-2-magnesium chloride | 5-Bromo-2-iodopyridine | Iodo-magnesium exchange |

| 8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo drugfuture.comnih.govcyclohepta[1,2-b]pyridine | 3-Bromo-8-chloro-6,11-dihydro-5H-benzo drugfuture.comnih.govcyclohepta[1,2-b]pyridine derivative | Bromination |

This table summarizes key intermediates and transformations in the synthesis of Lonafarnib, highlighting the use of brominated pyridine derivatives. researchgate.netnewdrugapprovals.org

The versatility of this compound as a precursor for anticancer agents is further underscored by the numerous studies on the biological activity of pyridine derivatives. The pyridine scaffold is a common feature in many kinase inhibitors and other targeted cancer therapies. The ability to selectively functionalize the two halogen positions of this compound provides a powerful tool for medicinal chemists to generate libraries of novel compounds for anticancer drug discovery.

Future Directions and Emerging Research Avenues for 2 Bromo 5 Iodonicotinonitrile Research

Development of More Sustainable and Atom-Economical Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, prioritizing methods that are both efficient and environmentally benign. A key metric in this paradigm is atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.comwikipedia.org Future research on 2-bromo-5-iodonicotinonitrile will likely focus on developing synthetic pathways that maximize this efficiency, thereby minimizing waste.

Multi-Component Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form the target molecule or a direct precursor. MCRs are inherently more atom-economical and reduce the need for intermediate purification steps, saving time, solvents, and energy. researchgate.netnih.gov

Catalytic Halogenation: Investigating selective and efficient catalytic methods for the direct bromination and iodination of a nicotinonitrile precursor. This would move away from stoichiometric reagents that generate significant waste.

Green Solvents and Catalysts: Exploring the use of sustainable solvents like Cyrene™, which is a biodegradable, non-toxic alternative to conventional polar aprotic solvents. researchgate.netunimi.it Furthermore, employing reusable, heterogeneous catalysts, such as nanomagnetic metal-organic frameworks (MOFs), can simplify product purification and reduce the environmental footprint of the synthesis. nih.govacs.org

A comparative analysis of potential synthetic strategies based on atom economy is presented below.

| Synthetic Approach | Description | Potential Atom Economy | Waste Products |

| Classical Multi-Step Synthesis | Stepwise functionalization of a pyridine (B92270) ring (e.g., nitration, reduction, diazotization, halogenation). | Low to Moderate | Stoichiometric byproducts from each step (e.g., salts, acids). |

| Convergent Synthesis | Combining pre-functionalized fragments to build the final molecule. | Moderate | Byproducts from coupling reactions. |

| Catalytic C-H Halogenation | Direct, regioselective introduction of bromine and iodine onto a nicotinonitrile backbone using a catalyst. | High | Catalytic amounts of waste, potentially water or H-X. |

| One-Pot Multi-Component Reaction | Combining simpler precursors in a single reaction vessel to construct the dihalogenated nicotinonitrile ring. | Very High | Minimal byproducts, often just water or other small molecules. |

Exploration of Unprecedented Reactivity Patterns and Catalytic Systems

The unique electronic and steric environment of this compound, with two different halogen atoms at electronically distinct positions, presents a rich playground for exploring novel reactivity. The carbon-iodine bond is typically more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions, allowing for selective and sequential functionalization.

Future research can exploit this differential reactivity:

Orthogonal Cross-Coupling Reactions: A primary focus will be the development of catalytic systems that can selectively activate the C-I bond while leaving the C-Br bond intact. This would allow for an initial transformation, such as a Suzuki-Miyaura coupling to form a C-C bond, followed by a different reaction, like a Buchwald-Hartwig amination to form a C-N bond at the C-Br position. wikipedia.orgwikipedia.orglibretexts.org This stepwise approach is a powerful tool for building molecular complexity.

Novel Catalytic Systems: While palladium catalysts are the workhorses of cross-coupling chemistry, investigating alternative, more sustainable metals like nickel or copper could lead to new reactivity patterns and more cost-effective syntheses. nih.govnih.gov

Nitrile Group Transformations: Beyond the halogens, the nitrile group offers another site for chemical modification. Research into catalytic hydration to amides, reduction to amines, or participation in cycloaddition reactions, all while preserving the halogenated framework, would significantly expand the synthetic utility of this scaffold.

Halogen Dance and Rearrangements: Studies on related bromopyridines have shown that halogen atoms can migrate under certain basic conditions. researchgate.netrsc.org Investigating whether this compound can undergo such "halogen dance" rearrangements could uncover unexpected isomerization pathways and lead to the synthesis of novel, difficult-to-access isomers.

| Reaction Type | Reactive Site | Potential Transformation | Catalytic System |

| Suzuki-Miyaura Coupling | C-I (more reactive) | C-C bond formation (attaching aryl, alkyl, vinyl groups) | Palladium complexes (e.g., Pd(PPh₃)₄) organic-chemistry.org |

| Buchwald-Hartwig Amination | C-Br (less reactive) | C-N bond formation (attaching primary/secondary amines) | Palladium with specialized phosphine (B1218219) ligands organic-chemistry.org |

| Sonogashira Coupling | C-I | C-C triple bond formation (attaching alkynes) | Palladium/Copper co-catalysis |

| Nitrile Hydrolysis | -CN | Conversion to -CONH₂ (amide) or -COOH (carboxylic acid) | Acid or base catalysis |

Integration into Combinatorial Chemistry and High-Throughput Synthesis Platforms

The structural attributes of this compound make it an exemplary building block for combinatorial chemistry, a technique used to rapidly generate large libraries of diverse compounds for screening. thieme-connect.com Its capacity for sequential and regioselective reactions at its three distinct functional sites (iodo, bromo, and nitrile) allows for the systematic construction of a vast chemical space from a single starting material.

Future directions in this area include:

Library Synthesis: Developing robust, automated protocols for the parallel synthesis of compound libraries based on the this compound core. By using an array of different boronic acids for a Suzuki reaction at the iodo position, followed by an array of amines for a Buchwald-Hartwig reaction at the bromo position, a matrix of thousands of unique compounds can be generated.

High-Throughput Screening (HTS): These libraries can be subjected to HTS to identify "hits"—compounds that exhibit a desired biological activity against a specific target, such as an enzyme or receptor. nih.govacs.org The nicotinonitrile scaffold is a known feature in many biologically active molecules, making such libraries promising for drug discovery programs. researchgate.netekb.eg

A hypothetical three-step combinatorial library synthesis could be designed as follows, illustrating the exponential increase in molecular diversity.

| Step | Reaction | Number of Reagents | Cumulative Diversity |

| 1 | Suzuki coupling at C5-I | 50 different boronic acids | 50 unique compounds |

| 2 | Buchwald-Hartwig amination at C2-Br | 100 different amines | 5,000 unique compounds |

| 3 | Nitrile group modification | 5 different transformations | 25,000 unique compounds |

Advanced Computational Modeling for Reaction Pathway Prediction and Material Property Optimization

Computational chemistry provides powerful tools for understanding and predicting molecular behavior, thereby accelerating research and development. For this compound, computational modeling can offer profound insights that guide experimental work.

Key areas for future computational research include:

Reactivity and Selectivity Prediction: Using methods like Density Functional Theory (DFT), researchers can model the transition states of competing reaction pathways, such as coupling at the C-Br versus the C-I site. acs.orgmostwiedzy.pl This can help in selecting the optimal ligands, catalysts, and reaction conditions to achieve the desired regioselectivity, saving significant experimental effort.

Material Property Simulation: For applications in materials science, computational models can predict key properties of polymers or molecular crystals derived from this compound. This includes calculating electronic properties like the HOMO-LUMO gap to assess potential as an organic semiconductor, or simulating non-linear optical (NLO) responses. researchgate.netnih.gov

Investigating Non-Covalent Interactions: The iodine and bromine atoms can participate in halogen bonding, a strong, directional non-covalent interaction crucial in crystal engineering and molecular recognition. research-nexus.netnih.gov Computational studies can model these interactions to predict how molecules derived from this scaffold might self-assemble or bind to a biological target.

| Computational Method | Application Area | Predicted Property/Outcome |

| Density Functional Theory (DFT) | Reaction Mechanism | Transition state energies, reaction barriers, prediction of regioselectivity. |

| Time-Dependent DFT (TD-DFT) | Materials Science | UV-Vis absorption spectra, electronic excitation energies, fluorescence. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Supramolecular Chemistry | Analysis of halogen bonding, hydrogen bonding, and other non-covalent interactions. |

| Molecular Docking | Drug Discovery | Binding affinity and orientation within a protein's active site. |

Potential Applications in Novel Advanced Technologies and Interdisciplinary Research

The unique combination of a pyridine ring, a nitrile group, and two different halogens makes this compound a promising candidate for a range of advanced applications, bridging chemistry, biology, and materials science.

Emerging research could focus on:

Medicinal Chemistry and Chemical Biology: The nicotinonitrile framework is a key component of several approved drugs and biologically active compounds with anticancer and anti-inflammatory properties. nih.govekb.eg The ability to easily diversify the scaffold through its halogen handles makes it an ideal starting point for developing new therapeutic agents. Libraries derived from it could be screened for activity against a wide range of diseases. nih.gov

Organic Electronics and Photonics: Highly conjugated molecules built from this scaffold could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as non-linear optical materials. researchgate.net The presence of heavy atoms (iodine and bromine) could also be exploited to promote intersystem crossing, a property useful for applications in photodynamic therapy and phosphorescent materials. Some substituted nicotinonitriles have shown potential for aggregation-induced emission (AIE), a valuable property for sensors and bio-imaging. nih.gov

Supramolecular Chemistry and Crystal Engineering: The pyridine nitrogen, nitrile group, and halogen atoms are all capable of participating in well-defined non-covalent interactions (hydrogen bonds, halogen bonds, metal coordination). This allows for the rational design of complex supramolecular assemblies, coordination polymers, and engineered crystal structures with tailored properties for applications in gas storage, separation, or catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.